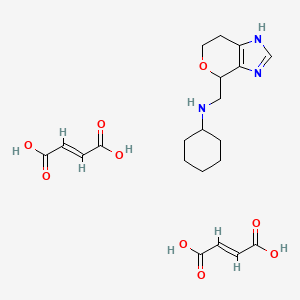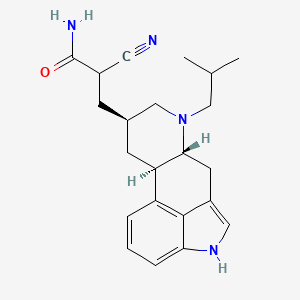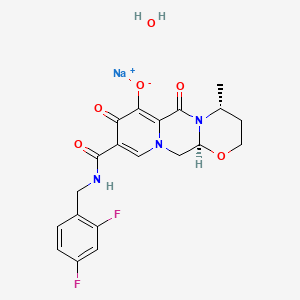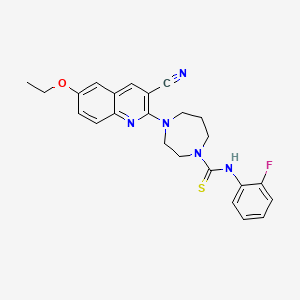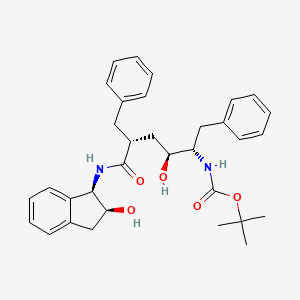
N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane is a complex organic compound with a multifaceted structure. This compound is characterized by the presence of multiple functional groups, including amino, hydroxy, and indanacetylamino groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of the amino group using a t-butyloxycarbonyl (Boc) group. This is followed by the introduction of the diphenyl and hydroxy groups through a series of substitution and addition reactions. The final step involves the coupling of the indanacetylamino group to the hexane backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving the use of automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to alcohols.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and catalyst are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while nucleophilic substitution can introduce new functional groups into the molecule.
Scientific Research Applications
N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-pentane
- N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-heptane
Uniqueness
Compared to similar compounds, N-t-Butyloxycarbonyl-5-amino-1,6-diphenyl-4-hydroxy-2-(2-hydroxyindanacetylamino)-hexane stands out due to its specific combination of functional groups and structural features
Properties
CAS No. |
132619-51-3 |
|---|---|
Molecular Formula |
C33H40N2O5 |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C33H40N2O5/c1-33(2,3)40-32(39)34-27(19-23-14-8-5-9-15-23)28(36)21-25(18-22-12-6-4-7-13-22)31(38)35-30-26-17-11-10-16-24(26)20-29(30)37/h4-17,25,27-30,36-37H,18-21H2,1-3H3,(H,34,39)(H,35,38)/t25-,27+,28+,29+,30-/m1/s1 |
InChI Key |
ZJBUCZFZQXPYFC-VQXQMPIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@H]3[C@H](CC4=CC=CC=C34)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


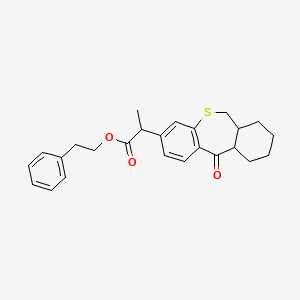
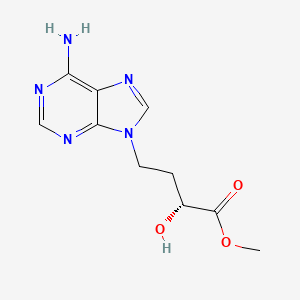
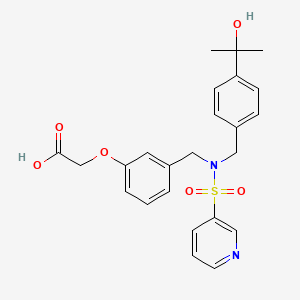
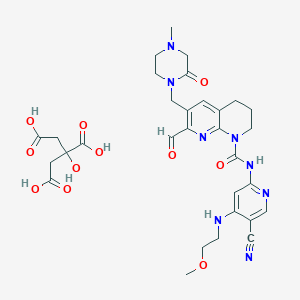
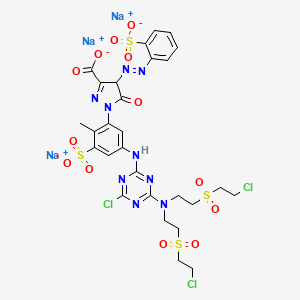

![zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride](/img/structure/B12768224.png)

